Methyl 2-mercapto-6-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-mercapto-6-methoxybenzoate is an organic compound with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 6-position and a mercapto group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-mercapto-6-methoxybenzoate can be synthesized through the esterification of 2-mercapto-6-methoxybenzoic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-mercapto-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-mercapto-6-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-mercapto-6-methoxybenzoate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Lacks the mercapto group, resulting in different chemical reactivity and biological properties.
Methyl 2-hydroxybenzoate (Methyl salicylate): Contains a hydroxyl group instead of a mercapto group, leading to distinct pharmacological effects
Uniqueness
Methyl 2-mercapto-6-methoxybenzoate is unique due to the presence of both methoxy and mercapto groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H10O3S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 2-methoxy-6-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O3S/c1-11-6-4-3-5-7(13)8(6)9(10)12-2/h3-5,13H,1-2H3 |
InChI Key |
BWAAPTKXKMPFAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)S)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.